(2-Amino-5-chloro-4-fluorophenyl)methanol
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Overview
Description
(2-Amino-5-chloro-4-fluorophenyl)methanol is an organic compound with the molecular formula C7H7ClFNO It is a derivative of phenol, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-chloro-4-fluorophenyl)methanol typically involves the following steps:
Nitration: The starting material, 2-chloro-4-fluorophenol, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-chloro-4-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: (2-Amino-5-chloro-4-fluorophenyl)carboxylic acid.
Reduction: (2-Amino-5-chloro-4-fluorophenyl)methane.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(2-Amino-5-chloro-4-fluorophenyl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (2-Amino-5-chloro-4-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. The hydroxymethyl group can participate in further chemical modifications, making the compound versatile for various applications.
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-5-chlorophenyl)methanol
- (2-Amino-4-fluorophenyl)methanol
- (2-Amino-5-chloro-4-methylphenyl)methanol
Uniqueness
(2-Amino-5-chloro-4-fluorophenyl)methanol is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the amino and hydroxymethyl groups makes it a valuable compound for diverse applications.
Properties
Molecular Formula |
C7H7ClFNO |
---|---|
Molecular Weight |
175.59 g/mol |
IUPAC Name |
(2-amino-5-chloro-4-fluorophenyl)methanol |
InChI |
InChI=1S/C7H7ClFNO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3,10H2 |
InChI Key |
NNSNVNVXUVDZMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)N)CO |
Origin of Product |
United States |
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